2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride structure elucidation
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride
Abstract
Introduction: The Analytical Challenge
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride presents a unique set of challenges for structural analysis that stem from its key architectural features:
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The Spirocyclic Core: The central C5 carbon is a quaternary spiro-atom, lacking any attached protons. This absence of direct proton reporters complicates one-dimensional NMR analysis and necessitates the use of long-range correlation experiments to establish connectivity between the cyclobutane and piperidine rings.
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The Gem-Difluoro Group: The two fluorine atoms at the C2 position introduce significant complexity. They induce large C-F and H-F coupling constants, which can complicate spectral interpretation. However, the ¹⁹F nucleus also serves as a powerful and sensitive spectroscopic probe.[1][2]
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The Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated and positively charged.[3] This influences the electronic environment, causing significant deshielding (downfield shifts) of adjacent protons and carbons in NMR spectroscopy.[4] The presence of the exchangeable N-H proton also requires careful selection of NMR solvents.
Our elucidation strategy is therefore designed as a multi-pronged, synergistic workflow. We will use each analytical technique to answer specific questions, with the collective data providing an undeniable confirmation of the final structure.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Establishing the Foundation
The first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.
Causality Behind Experimental Choice: ESI is ideal because it typically introduces the intact molecule into the mass analyzer with minimal fragmentation. When analyzing a hydrochloride salt, the acidic proton readily dissociates in the spray solvent, allowing us to observe the protonated free base, [M+H]⁺. HRMS provides a highly accurate mass measurement, enabling the confident determination of the elemental composition.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve ~0.1 mg of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid ensures a proton-rich environment to favor the formation of the [M+H]⁺ ion.
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Instrumentation: Infuse the sample solution into an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Acquisition Parameters:
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Ionization Mode: Positive
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Mass Range: m/z 50-500
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
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Resolution: >10,000 FWHM
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Data Presentation: Expected HRMS Results
The analysis will target the protonated free base, C₈H₁₄F₂N⁺.
| Ion Species | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₈H₁₄F₂N⁺ | 162.1089 | Within 5 ppm |
| [M+Na]⁺ | C₈H₁₃F₂NNa⁺ | 184.0908 | Within 5 ppm |
Table 1: Predicted High-Resolution Mass Spectrometry Data. The primary observable ion will be the [M+H]⁺ adduct. The sodium adduct is also commonly observed.[5]
The observation of an ion with a mass accurate to within 5 ppm of 162.1089 provides strong evidence for the elemental formula C₈H₁₃F₂N for the free base.
NMR Spectroscopy: Assembling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A suite of 1D and 2D experiments is required to solve this structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
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Causality: D₂O is an excellent choice as it will exchange with the N-H protons, simplifying the spectrum by removing their signals and associated couplings. DMSO-d₆ is also suitable and will typically allow for the observation of the N-H protons, which can be useful for confirming the protonation state.[4]
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Experiments to Acquire:
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1D: ¹H, ¹³C{¹H}, ¹⁹F
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2D: ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC
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One-Dimensional NMR Analysis
¹H NMR Spectroscopy: This experiment identifies all the distinct proton environments. For this molecule, we expect to see signals corresponding to the four CH₂ groups of the piperidine ring and the two CH₂ groups of the cyclobutane ring. Protons alpha to the positively charged nitrogen (C6, C8) will be the most downfield, followed by the protons on the cyclobutane ring adjacent to the CF₂ group (C1, C3).
¹³C NMR Spectroscopy: With proton decoupling, this spectrum reveals the number of unique carbon atoms. Due to molecular symmetry, we expect 6 distinct carbon signals:
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One CF₂ carbon (split into a triplet by the two fluorine atoms, ¹JCF ≈ 240-250 Hz).
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One quaternary spiro-carbon (C5).
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Four CH₂ carbons (two for the piperidine ring, two for the cyclobutane).
¹⁹F NMR Spectroscopy: This directly probes the fluorine atoms. As the two geminal fluorine atoms are chemically equivalent, we expect a single resonance. This signal will be split by the four adjacent protons on the cyclobutane ring (C1 and C3), likely resulting in a complex multiplet (a triplet of triplets if coupling constants are similar). The chemical shift provides information about the electronic environment of the fluorines.[6][7]
Two-Dimensional NMR: Establishing Connectivity
2D NMR is essential to connect the pieces identified in the 1D spectra.[8][9]
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¹H-¹H COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are neighbors. We expect to see correlations between the protons at C6-C7 and C8-C9, confirming the piperidine ring fragments. We also expect to see a correlation between the geminal protons on C1 and C3, and their vicinal neighbors.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the spiro-junction. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. The definitive correlations for this structure are:
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From Piperidine Protons (C6, C8) to the Spiro-Carbon (C5): This proves the piperidine ring is attached to the spiro-center.
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From Cyclobutane Protons (C1, C3) to the Spiro-Carbon (C5): This proves the cyclobutane ring is attached to the same spiro-center.
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From Cyclobutane Protons (C1, C3) to the CF₂ Carbon (C2): This confirms the placement of the difluoro group on the cyclobutane ring.
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Caption: Key HMBC correlations confirming the spiro-junction.
Data Presentation: Predicted NMR Assignments
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁹F Shift (ppm) | Key HMBC Correlations (from H at position) |
| C1, C3 | ~2.5-2.8 (m) | ~35-40 (t, ²JCF) | - | C2, C5 |
| C2 | - | ~120 (t, ¹JCF) | ~ -90 to -110 (m) | - |
| C5 | - | ~40-45 | - | - |
| C6, C8 | ~3.2-3.5 (m) | ~48-52 | - | C5, C7/C9 |
| C7, C9 | ~1.8-2.1 (m) | ~25-30 | - | C6/C8 |
| N-H₂⁺ | ~8.5-9.5 (br s) | - | - | C6, C8 |
Table 2: Predicted NMR Chemical Shifts and Key HMBC Correlations for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride in DMSO-d₆. Shifts are estimates and will vary with solvent and instrument frequency. Multiplicity: s=singlet, t=triplet, m=multiplet, br=broad.
Final Confirmation: The Power of Orthogonal Data
The combination of HRMS and a full suite of NMR experiments provides a self-validating system for structure elucidation.
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Trustworthiness: The HRMS data confirms the elemental formula, setting the atomic "parts list." The ¹³C and ¹⁹F NMR data confirm the number and type of carbon and fluorine environments. The ¹H NMR and COSY data build the proton framework of the individual rings. Finally, the HMBC data acts as the definitive "glue," connecting the rings through the spiro-carbon and placing the difluoro group correctly. Each piece of data cross-validates the others.
For an absolutely unambiguous proof, particularly for regulatory filings or patent applications, single-crystal X-ray crystallography would be the final step. By providing a 3D image of the molecule in the solid state, it would definitively confirm the connectivity and spatial arrangement of every atom.[10][11]
Conclusion
The structure elucidation of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a prime example of a modern, integrated analytical workflow. By understanding the unique challenges posed by its spirocyclic, fluorinated, and salt-form nature, we can rationally select a series of experiments that, in concert, provide an unambiguous and trustworthy structural assignment. The foundational data from HRMS is complemented by a systematic NMR approach, culminating in the crucial long-range correlations from HMBC that solve the central puzzle of the spiro-junction. This methodical process ensures the highest degree of scientific integrity and confidence in the final structural assignment.
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